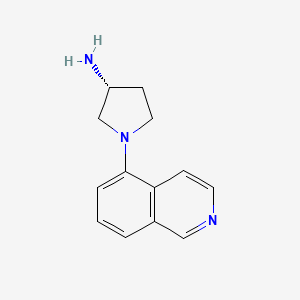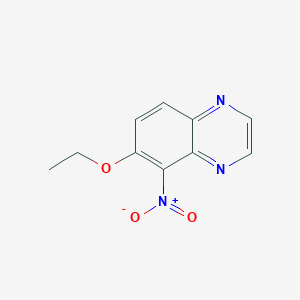
Naphthalen-2-yl ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl ethylcarbamate is an organic compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a naphthalene ring system attached to an ethylcarbamate group. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl ethylcarbamate can be synthesized through a reaction between naphthalen-2-ylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
Naphthalen-2-ylamine+Ethyl chloroformate→Naphthalen-2-yl ethylcarbamate+Hydrogen chloride
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-2-yl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form naphthalen-2-ylamine and ethanol.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Substitution: The ethylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Naphthalen-2-ylamine and ethanol.
Oxidation: Naphthoquinones.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: Naphthalen-2-yl ethylcarbamate is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of naphthalen-2-yl ethylcarbamate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-yl ethylcarbamate can be compared with other naphthalene derivatives and carbamates:
Naphthalen-2-yl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar biological activities but with different potency.
Naphthalen-2-yl isopropylcarbamate: Contains an isopropyl group, leading to different solubility and reactivity properties.
Naphthalen-2-yl phenylcarbamate: The presence of a phenyl group significantly alters its chemical and biological properties, making it more hydrophobic and potentially more potent in certain applications.
This compound stands out due to its balanced properties, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61382-88-5 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
naphthalen-2-yl N-ethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
RYVFWTRZUMJDRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)
![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)




![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)


